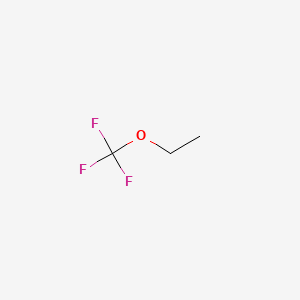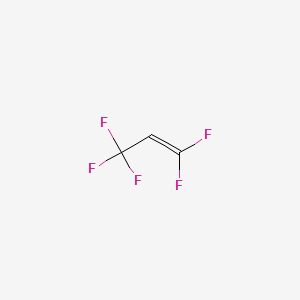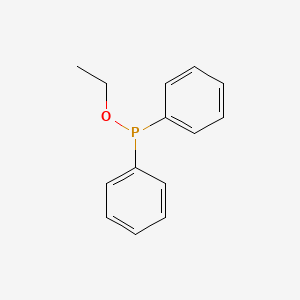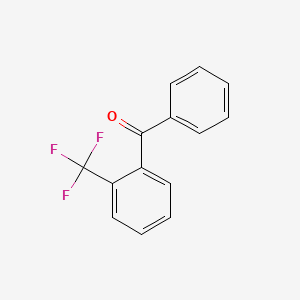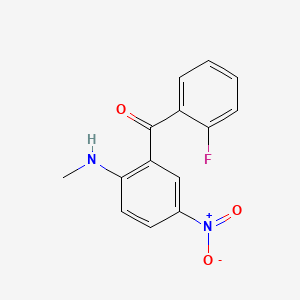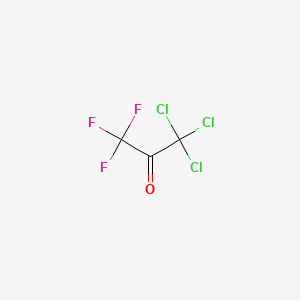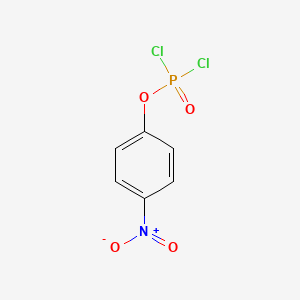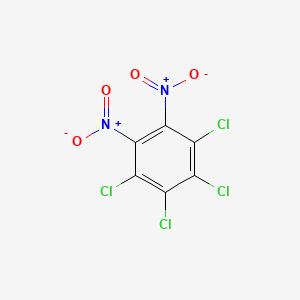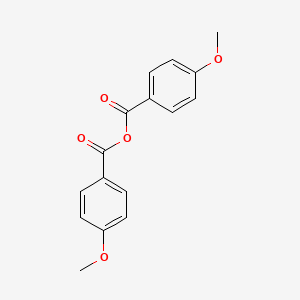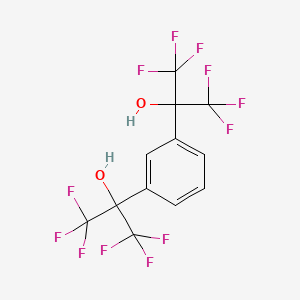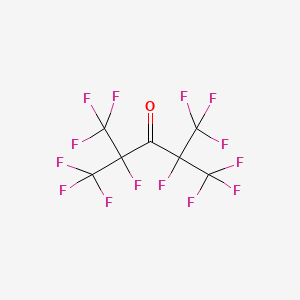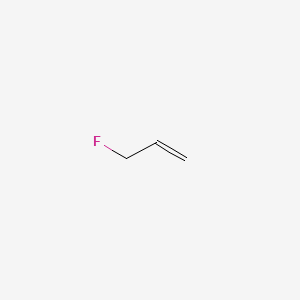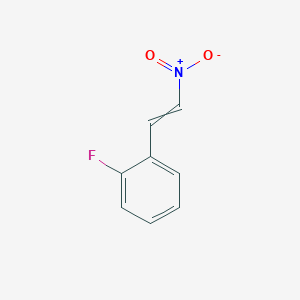
1-Fluoro-2-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a fluorine atom attached to a benzene ring, along with a nitrovinyl group
Métodos De Preparación
The synthesis of 1-Fluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1-fluoro-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-Fluoro-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the nitrovinyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C), Sodium borohydride
Conditions: Reduction reactions are often performed under mild conditions to selectively reduce the nitro group.
Products: Reduction of the nitro group results in the formation of amines.
-
Substitution
Reagents: Halogenating agents, Nucleophiles
Conditions: Substitution reactions can occur at the fluorine or nitrovinyl positions.
Products: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(2-nitroethenyl)benzene is primarily related to its reactivity towards various chemical reagents. The nitrovinyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These interactions enable the compound to modify molecular targets and pathways in chemical and biological systems.
Comparación Con Compuestos Similares
1-Fluoro-2-(2-nitroethenyl)benzene can be compared with other nitroalkenes and fluorinated aromatic compounds:
1-Fluoro-2-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2-Fluoro-1-nitroethene: Similar structure but with different positioning of the nitro and fluorine groups, leading to different reactivity and applications.
1-Chloro-2-(2-nitro-vinyl)-benzene: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C8H6FNO2 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
Clave InChI |
NKZSNHAEWKEFNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


